molecular formula C17H14BrN3O2 B277569 N-(4-bromophenyl)-2-(3-methyl-4-oxo-phthalazin-1-yl)acetamide

N-(4-bromophenyl)-2-(3-methyl-4-oxo-phthalazin-1-yl)acetamide

Cat. No. B277569
M. Wt: 372.2 g/mol
InChI Key: BGFHNOQFTJLVRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromophenyl)-2-(3-methyl-4-oxo-phthalazin-1-yl)acetamide is a chemical compound that belongs to the phthalazinone family. It is also known as BPTI or BPTI acetamide. This compound has gained significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.

Mechanism Of Action

The mechanism of action of N-(4-bromophenyl)-2-(3-methyl-4-oxo-phthalazin-1-yl)acetamide involves the inhibition of proteinase inhibitors. Specifically, it binds to the active site of the inhibitor, preventing it from interacting with its target protein. This leads to the inhibition of the inhibitor's activity, which can have therapeutic implications in various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-bromophenyl)-2-(3-methyl-4-oxo-phthalazin-1-yl)acetamide have been studied in vitro and in vivo. In vitro studies have shown that the compound can inhibit the activity of various proteinase inhibitors, including trypsin, chymotrypsin, and elastase. In vivo studies have demonstrated that the compound can reduce inflammation and tumor growth in animal models.

Advantages And Limitations For Lab Experiments

The advantages of using N-(4-bromophenyl)-2-(3-methyl-4-oxo-phthalazin-1-yl)acetamide in lab experiments include its high purity, stability, and ease of synthesis. The compound is also relatively inexpensive compared to other inhibitors. However, the limitations include its low solubility in aqueous solutions, which can limit its use in certain assays.

Future Directions

There are several future directions for research on N-(4-bromophenyl)-2-(3-methyl-4-oxo-phthalazin-1-yl)acetamide. One potential direction is to investigate its potential as a therapeutic agent for various diseases, including cancer and inflammation. Another direction is to optimize the synthesis method to improve yield and purity. Additionally, the compound's interactions with other proteins and enzymes could be explored to identify new targets for drug discovery.

Synthesis Methods

The synthesis of N-(4-bromophenyl)-2-(3-methyl-4-oxo-phthalazin-1-yl)acetamide involves the reaction of 4-bromoaniline with 3-methylphthalic anhydride in the presence of a catalyst and solvent. The resulting intermediate is then treated with acetic anhydride to obtain the final product. This method has been optimized to achieve high yields and purity.

Scientific Research Applications

N-(4-bromophenyl)-2-(3-methyl-4-oxo-phthalazin-1-yl)acetamide has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been evaluated as an inhibitor of proteinase inhibitors, which are involved in various diseases, including cancer and inflammation. The compound has also been investigated for its potential antiviral and antibacterial activities.

properties

Product Name

N-(4-bromophenyl)-2-(3-methyl-4-oxo-phthalazin-1-yl)acetamide

Molecular Formula

C17H14BrN3O2

Molecular Weight

372.2 g/mol

IUPAC Name

N-(4-bromophenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide

InChI

InChI=1S/C17H14BrN3O2/c1-21-17(23)14-5-3-2-4-13(14)15(20-21)10-16(22)19-12-8-6-11(18)7-9-12/h2-9H,10H2,1H3,(H,19,22)

InChI Key

BGFHNOQFTJLVRK-UHFFFAOYSA-N

SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NC3=CC=C(C=C3)Br

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NC3=CC=C(C=C3)Br

Origin of Product

United States

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